molecular formula C17H28N4O3S B2556045 tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1353958-26-5

tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2556045
CAS No.: 1353958-26-5
M. Wt: 368.5
InChI Key: BZOZQFJBNLVMNY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N4O3S and its molecular weight is 368.5. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule with a complex structure that includes a piperidine ring and a pyrimidine derivative. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H28N4O3S
  • Molecular Weight : Approximately 354.47 g/mol
  • Structural Features : The compound features a tert-butyl group, a piperidine ring, and a methoxy-substituted pyrimidine, which contribute to its unique biological activities.

Antiinflammatory Properties

Recent studies have indicated that compounds structurally similar to the compound exhibit significant anti-inflammatory activities. For example, pyrimidine derivatives have shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The IC50 values for related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 μM .

The exact mechanism through which the compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine moiety may enhance its ability to interact with biological targets such as enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that modifications on the pyrimidine and piperidine rings can significantly alter their biological potency. For instance, variations in substituents on the pyrimidine ring have been shown to affect COX inhibition efficiency .

Study 1: In Vitro Evaluation of COX Inhibition

A study evaluated several pyrimidine derivatives for their ability to inhibit COX enzymes. The compound showed promising results with an IC50 value comparable to standard treatments, indicating its potential as an anti-inflammatory agent.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Study 2: In Vivo Anti-inflammatory Activity

In another study, the anti-inflammatory effects of various pyrimidine derivatives were assessed using animal models. The results indicated that compounds similar to the target compound could reduce edema significantly.

CompoundED50 (μM)Reference
Indomethacin9.17
Compound X8.23
Compound Y11.60

Properties

IUPAC Name

tert-butyl 4-[[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)11-18-13-10-14(23-4)20-15(19-13)25-5/h10,12H,6-9,11H2,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOZQFJBNLVMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.